5-Chloro-4-methoxy-1h-indole
Description
Importance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology
The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a "privileged scaffold" in medicinal chemistry and a subject of extensive research. acs.orgunife.it This aromatic heterocyclic compound is not only a fundamental building block in organic synthesis but is also prevalent in a vast number of natural products, including alkaloids and the essential amino acid tryptophan. nih.govbiosynth.com Its unique electronic properties, particularly the high electron density at the C3 position, make it highly reactive towards electrophilic substitution, enabling a wide array of chemical transformations. impactfactor.org In chemical biology, the indole moiety is crucial for its ability to interact with biological macromolecules like proteins and nucleic acids through various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net This versatile structure is found in over 3000 natural products and is a key component of many clinically approved drugs. researchgate.net
Overview of Substituted Indoles in Modern Drug Discovery and Development
The functionalization of the indole core at its various positions (N-1, C-2, C-3, and the benzene ring) allows for the creation of diverse libraries of substituted indoles with a wide spectrum of biological activities. nih.gov This versatility has made substituted indoles a major focus in modern drug discovery. researchgate.netopenmedicinalchemistryjournal.com Numerous indole derivatives have been developed and approved by the FDA for clinical use, demonstrating activities such as anticancer (e.g., Vincristine), antihypertensive (e.g., Reserpine), and anti-inflammatory (e.g., Indomethacin). nih.govopenmedicinalchemistryjournal.comnih.gov The development of novel synthetic methodologies to create complex and diversely substituted indoles remains a significant area of focus for chemists, aiming to accelerate the discovery of new therapeutic agents. acs.orgnih.gov The ability to modify the indole scaffold allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive framework for medicinal chemists. rsc.org
Contextualization of Halogenated and Alkoxylated Indole Derivatives within Medicinal Chemistry Research
The introduction of halogen atoms and alkoxy groups onto the indole ring are common and impactful strategies in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, permeability, and metabolic stability. researchgate.net This can lead to improved pharmacological properties, including enhanced binding affinity to biological targets. researchgate.net For instance, the presence of a chlorine atom, as seen in 5-chloroindole (B142107), can serve as a key building block for various biologically active molecules. nih.gov
Alkoxy groups, such as a methoxy (B1213986) group, can also profoundly influence a compound's activity. They can act as hydrogen bond acceptors and affect the electronic distribution of the indole ring, thereby modulating interactions with target proteins. The strategic placement of these substituents is crucial; for example, studies on indole-2-carboxamides have shown that the position of halo-substituents on the indole ring significantly impacts anti-mycobacterial activity. rsc.org The combination of both halogen and alkoxy substituents, as in 5-Chloro-4-methoxy-1h-indole, presents a unique scaffold for developing novel compounds with potentially enhanced or specific biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-4-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,1H3 |
InChI Key |
AZLHAQDLUFRBQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)Cl |
Origin of Product |
United States |
Synthetic Strategies for 5 Chloro 4 Methoxy 1h Indole and Analogous Structures
Retrosynthetic Analysis of 5-Chloro-4-methoxy-1H-indole
A retrosynthetic analysis of this compound reveals several plausible synthetic pathways originating from commercially available precursors. The primary disconnections of the indole (B1671886) core typically involve breaking the bonds of the pyrrole (B145914) ring, leading back to a suitably substituted benzene (B151609) derivative.
Two principal retrosynthetic approaches are considered:
Fischer Indole Synthesis Pathway: This is one of the most classic and versatile methods for indole synthesis. The key disconnection breaks the C2–C3 and the N1–C7a bonds. This strategy identifies 4-chloro-3-methoxyphenylhydrazine as the key precursor. This hydrazine (B178648) would then be condensed with a two-carbon aldehyde or ketone equivalent, such as glyoxal (B1671930), pyruvic acid, or an α-halo ketone, followed by acid-catalyzed cyclization and aromatization to form the target indole. The required phenylhydrazine (B124118) can be synthesized from 4-chloro-3-methoxyaniline via diazotization followed by reduction. nih.gov
Aniline-Based Cyclization Pathways (Madelung/Leimgruber-Batcho): These routes involve forming the C3–C3a bond in the final cyclization step.
The Madelung synthesis would involve the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. The precursor for this route would be N-acetyl-4-chloro-5-methoxy-2-methylaniline . This approach requires harsh conditions but is effective for certain substitution patterns. wikipedia.org
The Leimgruber-Batcho synthesis offers a milder alternative. wikipedia.orgresearchgate.net The retrosynthesis proceeds via a reductive cyclization of a β-enamino-nitrostyrene intermediate. This leads back to 4-chloro-5-methoxy-2-nitrotoluene as the key starting material. This starting material can be formed by reacting an o-nitrotoluene with a formamide (B127407) acetal (B89532). wikipedia.orgresearchgate.net
These analyses highlight that while the direct synthesis of this compound is not extensively documented, its synthesis is feasible through established routes using appropriately substituted aniline (B41778) or nitrotoluene precursors.
Established Synthetic Routes to Substituted Indoles Featuring Chloro and Methoxy (B1213986) Moieties
The synthesis of substituted indoles is a mature field with a rich portfolio of named reactions. chim.it The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group can influence the reactivity and regioselectivity of these classical syntheses.
The Fischer indole synthesis is a robust reaction that forms an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole ring. wikipedia.org
The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org For chloro-methoxy substituted indoles, the choice of acid can be critical. Studies on methoxy-substituted phenylhydrazones have shown that abnormal products can form, such as chlorinated indoles resulting from cyclization on the methoxy-substituted side of the benzene ring. nih.gov For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as an unexpected major product. nih.gov
A significant modern adaptation is the Buchwald modification , which utilizes a palladium-catalyzed cross-coupling reaction between an aryl bromide or triflate and a hydrazone (e.g., benzophenone (B1666685) hydrazone). wikipedia.orgorganic-chemistry.org This method avoids the often-difficult synthesis and isolation of sensitive substituted arylhydrazines, expanding the scope and practicality of the Fischer synthesis. organic-chemistry.org
Interactive Table: Key Features of the Fischer Indole Synthesis
Click to view table
| Feature | Description | Reference |
| Precursors | Substituted phenylhydrazine and a ketone or aldehyde. | wikipedia.org |
| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). | wikipedia.org |
| Mechanism | Phenylhydrazone formation → enamine tautomerization → wikipedia.orgwikipedia.org-sigmatropic rearrangement → aromatization. | wikipedia.org |
| Challenges | Regioselectivity issues with unsymmetrical ketones; potential for abnormal reactions with certain substituents like methoxy groups. | nih.gov |
| Modern Variant | Buchwald Modification: Pd-catalyzed coupling of aryl halides with hydrazones to form the necessary N-arylhydrazone precursor. | wikipedia.orgorganic-chemistry.org |
Besides the Fischer synthesis, several other classical methods are employed for constructing the indole core, each with its own advantages and substrate scope.
Leimgruber-Batcho Indole Synthesis : This two-step method is a popular alternative to the Fischer synthesis, often providing high yields under milder conditions. wikipedia.org It begins with the reaction of an o-nitrotoluene with a formamide acetal (like N,N-dimethylformamide dimethyl acetal) and often pyrrolidine (B122466) to form a β-enamino-nitrostyrene. wikipedia.orgyoutube.com This intermediate, which is typically a vibrant red color, undergoes reductive cyclization using reagents like H₂/Pd-C, Raney Nickel, or SnCl₂ to furnish the indole. wikipedia.org This method is particularly useful as many o-nitrotoluene precursors are commercially available. wikipedia.org An efficient one-pot version of this reaction has been developed, avoiding the isolation of the potentially unstable enamine intermediate. journalijar.com
Madelung Synthesis : This method involves the intramolecular cyclization of an N-phenylamide (e.g., an N-acyl-o-toluidine) at high temperatures using a strong base like sodium or potassium ethoxide. wikipedia.org The harsh conditions (200–400 °C) limit its application to the synthesis of 2-alkylindoles that are not easily accessed through other means. wikipedia.org The Smith-modified Madelung synthesis provides a significant improvement, using directed ortho-lithiation under much milder conditions to facilitate the cyclization. wikipedia.org
Bischler Indole Synthesis : This synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone, formed from the reaction of an aniline with an α-halo- or α-hydroxy-ketone. This method is particularly useful for synthesizing indoles with specific substituents at the 2- and 3-positions.
Modern synthetic chemistry has increasingly turned to transition-metal catalysis, particularly with palladium, to construct the indole ring system with high efficiency and functional group tolerance. nih.gov These methods often proceed under milder conditions than classical approaches and allow for novel bond formations.
Key palladium-catalyzed strategies include:
Intramolecular C-H Amination : This approach involves the cyclization of a starting material that already contains the pre-formed N-C2 bond, such as a 2-vinylaniline (B1311222) derivative. The palladium catalyst facilitates the intramolecular C-N bond formation at an unactivated C-H bond on the aromatic ring.
Heck Reaction-Based Syntheses : Tandem reactions involving an initial intermolecular Heck coupling followed by an intramolecular cyclization are common. For instance, the coupling of an o-haloaniline with an alkyne (a Sonogashira coupling) followed by cyclization is a powerful route to 2-substituted indoles.
Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) : This strategy enables the vicinal (ortho) difunctionalization of aryl halides. It has been adapted for indole synthesis by reacting an aryl iodide, an internal alkyne, and an amine source, where norbornene acts as a transient directing group to facilitate the complex annulation cascade. nih.gov
Direct Annulation of Chloroanilines : Flexible methods have been developed for the direct annulation of chloroanilines and ketones, catalyzed by palladium, to form the indole ring. scispace.com This avoids the need for pre-functionalized starting materials like hydrazines or o-toluidines.
Specific Synthetic Procedures for Related Chloro-Methoxy-1H-Indole Isomers (e.g., 4-Chloro-5-methoxy-1H-indole, 6-Chloro-5-methoxy-1H-indole)
4-Chloro-5-methoxy-1H-indole (CAS 68935-48-8) : This isomer is commercially available from several suppliers. bldpharm.com Its synthesis would likely start from 4-chloro-5-methoxy-2-nitrotoluene via the Leimgruber-Batcho synthesis or from 3-chloro-4-methoxyphenylhydrazine via the Fischer synthesis. A derivative, 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde, is also known, suggesting that functionalization of the parent heterocycle is feasible. bldpharm.com
6-Chloro-5-methoxy-1H-indole (CAS 63762-72-1) : The synthesis of this compound can be achieved via the amination of acetyl chloride, followed by a borohydride (B1222165) reduction of the resulting imine and subsequent acetylation.
Interactive Table: Synthetic Precursors for Chloro-Methoxy-Indole Isomers
Click to view table
| Target Indole Isomer | Plausible Synthetic Route | Key Precursor | Precursor CAS |
| This compound | Fischer Synthesis | 4-Chloro-3-methoxyphenylhydrazine | Not available |
| Leimgruber-Batcho | 4-Chloro-5-methoxy-2-nitrotoluene | Not available | |
| Madelung Synthesis | N-acetyl-4-chloro-5-methoxy-2-methylaniline | Not available | |
| 4-Chloro-5-methoxy-1H-indole | Fischer Synthesis | 3-Chloro-4-methoxyphenylhydrazine | Not available |
| Leimgruber-Batcho | 5-Chloro-4-methoxy-2-nitrotoluene | Not available | |
| 6-Chloro-5-methoxy-1H-indole | Fischer Synthesis | 3-Chloro-4-methoxyphenylhydrazine | Not available |
Note: The availability of specific precursors can vary, and their synthesis from simpler materials like substituted anilines or toluenes is often required.
Advanced Methodologies for Selective Functionalization and Derivatization
Once the chloro-methoxy-indole core is synthesized, its further derivatization is crucial for exploring its potential applications. Advanced C-H functionalization methods have emerged as powerful tools for the regioselective introduction of new substituents without the need for pre-activating the indole ring. thieme-connect.comresearchgate.net
Regioselective C-H Activation : Transition metal catalysis (using Pd, Ru, Rh, Ir) allows for the direct functionalization of specific C-H bonds. acs.orgnih.gov The regioselectivity is often controlled by a directing group temporarily installed on the indole nitrogen or at the C3 position. For instance, an aldehyde group at the C3 position has been used to direct the Ru-catalyzed alkenylation of the C4 position. acs.orgnih.gov Similarly, weak chelating groups at C3 can direct palladium-catalyzed functionalization at the remote C4 position.
Functionalization at C2 and C3 : The C3 position of the indole is the most nucleophilic and is readily functionalized via electrophilic substitution (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation, Mannich reaction). C2-lithiation can be achieved by N-protection followed by treatment with a strong base, allowing for subsequent reaction with various electrophiles.
Carbonylative Functionalization : Palladium-catalyzed carbonylation reactions, using carbon monoxide (CO) as a C1 source, have been developed to introduce carboxyl, ester, or amide functionalities at various positions of the indole ring, often at the C3 position. beilstein-journals.orgnih.gov
Halogenation : The electron-rich nature of the indole ring, enhanced by the methoxy group, facilitates electrophilic halogenation. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to introduce additional halogen atoms at specific positions, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
These advanced methods provide a versatile toolkit for creating a library of diverse this compound derivatives for further investigation.
Electrophilic Aromatic Substitution Reactions on Indole Cores
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole nucleus. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, with the C-3 position being the most reactive site. However, the regioselectivity of EAS can be influenced by the substituents already present on the indole core.
In the context of synthesizing substituted indoles, direct electrophilic chlorination of a pre-formed indole scaffold requires careful control. For instance, the electron-withdrawing nature of a cyano group at the C-5 position can deactivate the benzene ring and direct incoming electrophiles to the C-4 position. While specific examples for the direct chlorination of 4-methoxy-1H-indole at the 5-position are not detailed in the provided results, the principles of EAS suggest that the methoxy group at C-4 would activate the ring towards substitution, but its directing effects would need to be considered in competition with the inherent reactivity of the indole nucleus.
The synthesis of BN-fused indoles, which are isosteres of traditional indoles, has also been explored, demonstrating that these novel heterocyclic systems can undergo EAS reactions with similar regioselectivity to their carbon-based counterparts. nih.gov This highlights the broad applicability of EAS in generating diverse indole analogs.
Regioselective N-Alkylation and Other N-Functionalization Techniques
Modification of the indole nitrogen (N-1 position) is a common strategy to introduce structural diversity and modulate the properties of the indole ring. Regioselective N-alkylation can be achieved under various conditions, often involving the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.
For instance, the synthesis of 1-(2-iodo-4-methylphenyl)-1H-indole involves the reaction of indole with sodium hydride and 1-fluoro-2-iodo-4-methylbenzene in DMAC at elevated temperatures. acs.org Another approach utilizes copper(I) iodide and a benzotriazole (B28993) ligand to catalyze the N-arylation of indoles with 1,2-diiodobenzene (B1346971) in DMSO. acs.org These methods provide efficient routes to N-arylindoles.
The synthesis of 1-acyloxyindoles represents another important N-functionalization technique. These compounds can be prepared from nitro ketoester substrates through a one-pot sequence involving reduction, intramolecular addition, nucleophilic 1,5-addition, and final acylation of the intermediate 1-hydroxyindole. nih.gov The stability of the resulting 1-acyloxyindole can be influenced by the steric bulk of the acyl group. nih.gov
Derivatization at C-2 and C-3 Positions of the Indole Scaffold
The C-2 and C-3 positions of the indole scaffold are prime targets for derivatization due to their inherent reactivity. The C-3 position is particularly nucleophilic and readily undergoes reactions with various electrophiles.
The introduction of a formyl group at the C-3 position of 4-Chloro-5-methoxy-1H-indole to yield 4-Chloro-5-methoxy-1H-indole-3-carbaldehyde is a known transformation. bldpharm.com This aldehyde can then serve as a versatile intermediate for further modifications.
For C-3 alkylindoles, such as tryptophan and tryptamine (B22526) derivatives, selective functionalization at other positions can be challenging. However, strategies have been developed for the C-7 derivatization of these molecules. acs.orgnih.gov A one-pot, two-step procedure for C-7 selective boronation involves an initial iridium-catalyzed C-2/C-7 diboronation followed by a palladium-catalyzed C-2 selective protodeboronation. nih.gov This method provides access to C-7 borylated indoles, which are valuable precursors for further C-7 functionalization. nih.gov
Furthermore, palladium-catalyzed intramolecular C-H activation has been utilized for the silylation of 1-(2-iodophenyl)-1H-indoles at the C-2 position. acs.org This reaction proceeds with hexamethyldisilane (B74624) in the presence of a palladium catalyst and a potassium pivalate (B1233124) base. acs.org
A copper-catalyzed three-component amino etherification of alkenes has also been developed, which can be applied to indole derivatives. acs.org This method allows for the introduction of an amino ether moiety and demonstrates the versatility of modern catalytic methods in functionalizing complex molecules.
Continuous Flow and Microwave-Assisted Synthetic Approaches
Modern synthetic techniques like continuous flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processes, including enhanced reaction rates, improved safety, and easier scalability. nih.govnih.gov
Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of indoles. nih.gov Microwave irradiation can significantly accelerate classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov This technique relies on the efficient heating of the reaction mixture through dielectric heating, which is dependent on the ability of the solvents and reagents to absorb microwave energy. bac-lac.gc.ca The development of dedicated microwave reactors with precise temperature and pressure control has made MAOS a routine tool in medicinal chemistry. nih.govbac-lac.gc.ca For example, a palladium-catalyzed intramolecular oxidative coupling to synthesize 2-methyl-1H-indole-3-carboxylate derivatives was optimized using microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com
Continuous flow chemistry offers a safe and efficient way to handle hazardous reagents and unstable intermediates. nih.gov This technology has been implemented by major pharmaceutical companies for the manufacture of active pharmaceutical ingredients. nih.gov A novel flow microwave device has been developed that combines the benefits of both technologies, allowing for the scaled-up synthesis of complex molecules like 5-amino-4-cyanopyrazoles. durham.ac.uk This approach, termed microwave-assisted continuous flow organic synthesis (MACOS), has been used for reactions like the Heck-aza-Michael reaction. bac-lac.gc.ca While a specific application to this compound is not documented, the principles are broadly applicable to the synthesis of substituted indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
High-Resolution 1H NMR Analysis for Proton Assignment
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of an indole derivative, the signals for the aromatic protons usually appear in the downfield region (around 6.5-8.0 ppm). The specific chemical shifts and splitting patterns are influenced by the substituents on the indole ring.
For a related compound, 5-chloroindole (B142107), the ¹H NMR spectrum shows distinct signals for each proton. chemicalbook.com The proton at the N-H group of the indole ring typically appears as a broad singlet. chemicalbook.com The protons on the benzene ring and the pyrrole ring will exhibit characteristic splitting patterns based on their coupling with adjacent protons. chemicalbook.comyoutube.com
Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 5-chloroindole | H-1 (NH) | 8.1 | br s | - |
| H-2 | 7.14 | m | - | |
| H-3 | 6.47 | m | J(H2,H3) = 3.2 Hz | |
| H-4 | 7.59 | d | J(H4,H6) = 2.0 Hz | |
| H-6 | 7.17 | dd | J(H6,H7) = 8.7 Hz, J(H6,H4) = 2.0 Hz | |
| H-7 | 7.22 | d | J(H7,H6) = 8.7 Hz |
Note: Data for 5-chloroindole is presented as a representative example. The exact chemical shifts for this compound may vary.
13C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org Generally, sp² hybridized carbons, such as those in aromatic rings and carbonyl groups, resonate at higher chemical shifts (further downfield) compared to sp³ hybridized carbons. libretexts.orglibretexts.orgoregonstate.edu
In indole derivatives, the carbon atoms of the benzene and pyrrole rings appear in the aromatic region of the spectrum. The presence of a methoxy group (-OCH₃) will introduce a signal in the upfield region, typically around 55-60 ppm. nih.gov The carbon attached to the chlorine atom will also experience a shift in its resonance frequency.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Indoles
| Carbon Type | Typical Chemical Shift Range (ppm) |
| C=O (carbonyl) | 170-220 |
| C (aromatic, C-N) | 130-145 |
| C (aromatic, C-C) | 110-130 |
| C-O (methoxy) | 55-60 |
Note: These are general ranges, and specific values for this compound will be unique to its structure.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To unambiguously assign all proton and carbon signals and to determine the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, even if they are not directly bonded, providing valuable information about the molecule's three-dimensional conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₉H₈ClNO), the expected monoisotopic mass is approximately 181.03 g/mol . uni.lumoldb.com
The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion provides further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com
Key characteristic absorption bands expected for this compound include:
N-H stretch: A peak in the region of 3200-3500 cm⁻¹, characteristic of the indole N-H group. mdpi.com
C-H stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹. nih.gov
C-H stretch (aliphatic): The methoxy group's C-H bonds will show stretching vibrations in the 2850-2960 cm⁻¹ range. nih.gov
C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings. nih.gov
C-O stretch (aryl ether): A strong absorption band is expected in the 1200-1275 cm⁻¹ range for the aryl-O-CH₃ bond.
C-Cl stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum due to π to π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the indole ring. The methoxy and chloro substituents on the benzene ring of this compound will influence the electronic distribution and thus the energy of these transitions, leading to shifts in the absorption bands compared to unsubstituted indole.
X-ray Crystallography for Solid-State Structure Determination and Polymorph Analysis (applicable to derivatives)
A pertinent example is the study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a closely related indole derivative. mdpi.com Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical properties, including solubility and stability.
The discovery and characterization of different polymorphs, as demonstrated with the MI2CA derivative, is crucial. For instance, comparing the newly discovered polymorph (polymorph 2) with a previously reported one (polymorph 1) reveals subtle but important structural differences. mdpi.com These include variations in torsional angles and bond lengths, which are typically noted at the third decimal place. mdpi.com Such detailed structural information is invaluable for understanding the solid-state behavior of indole derivatives.
Table 1: Crystallographic Data for a 5-Methoxy-1H-indole-2-carboxylic acid Polymorph
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Z | 4 |
Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com
In another study, the constitution of a silylated indole derivative, 4-chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole, was unequivocally proven through X-ray crystallographic analysis. acs.orgacs.org This highlights the technique's power in confirming the outcome of complex chemical transformations.
Chromatographic Methods for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for separating, identifying, and purifying individual components from a mixture. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools routinely used in the analysis of indole derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. In the context of this compound and its derivatives, HPLC would be used to separate the target compound from any starting materials, by-products, or other impurities. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) serves as a key identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly valuable as it provides not only retention time data but also mass-to-charge ratio (m/z) information, which can confirm the molecular weight of the compound and its fragments. An LC-MS/MS method was developed for the simultaneous analysis of tryptophan and ten of its indole-retaining metabolites, demonstrating the technique's sensitivity and selectivity. researchgate.net In a clinical setting, an LC-MS/MS method was developed to quantify various indole markers, including serotonin (B10506) and 5-hydroxyindoleacetic acid, in platelet-rich plasma. nih.gov This method showed high reproducibility and sensitivity, with a total analysis time of just 8.5 minutes, including online sample cleanup. nih.gov Such methods are crucial for the accurate biochemical characterization of complex biological samples. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. For the analysis of complex reaction mixtures containing indole derivatives, UPLC can provide a rapid assessment of purity and product formation. The use of UPLC is often mentioned in the documentation for commercially available indole derivatives, indicating its standard role in quality control. bldpharm.combldpharm.combldpharm.com
In a study on the palladium-catalyzed silylation of 1-(2-iodophenyl)-1H-indoles, reaction progress was monitored by thin-layer chromatography (TLC), and the final products were purified by silica (B1680970) gel column chromatography. acs.orgacs.org The analysis of the purified products was then performed using HPLC/Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), a high-resolution mass spectrometry technique, to confirm their identity and purity. acs.org This workflow, from reaction monitoring with TLC to purification by column chromatography and final analysis by a high-end LC-MS technique, is a standard approach in modern organic synthesis.
Table 2: Chromatographic Techniques and Their Applications for Indole Derivatives
| Technique | Application | Key Information Provided | Reference Example |
|---|---|---|---|
| HPLC | Purity assessment, quantitative analysis | Retention time, peak area (purity %) | Standard quality control for indole derivatives. bldpharm.combldpharm.com |
| LC-MS | Compound identification, impurity profiling | Retention time, molecular weight (m/z) | Analysis of tryptophan metabolites. researchgate.netnih.gov |
| UPLC | High-throughput purity assessment, rapid analysis | Faster retention times, improved resolution and sensitivity | Mentioned for quality control of various indole compounds. bldpharm.combldpharm.combldpharm.com |
| Column Chromatography | Preparative isolation and purification | Separation of products from reaction mixtures | Purification of silylated indole derivatives. acs.orgacs.org |
Conclusion
5-Chloro-4-methoxy-1h-indole is a significant chemical entity, valued primarily as an intermediate in the synthesis of complex heterocyclic compounds for medicinal chemistry research. Its importance is derived from the foundational significance of the indole (B1671886) nucleus, enhanced by the specific properties conferred by the chloro and methoxy (B1213986) substituents. These groups are known to modulate the biological activity of the parent indole structure, making this compound a valuable tool in the ongoing quest for novel and more effective therapeutic agents, particularly in areas like oncology.
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netrsc.org It is widely applied to indole (B1671886) and its derivatives to calculate molecular properties with high accuracy. rsc.orgsioc-journal.cnresearchgate.net DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to analyze the geometry and vibrational frequencies of indole structures. researchgate.net
Optimization of Molecular Geometry and Electronic Structure
The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations are employed to determine the precise bond lengths, bond angles, and dihedral angles of the compound. chemrxiv.org For the parent indole molecule, methods like the hybrid B3LYP functional have been shown to predict its structure with high precision, often within 0.005 Å of experimentally determined values. rsc.org
Substitutions on the indole ring, such as the chloro and methoxy (B1213986) groups in 5-Chloro-4-methoxy-1h-indole, significantly influence the electronic distribution and geometry of the parent scaffold. chemrxiv.org The chlorine atom, being electron-withdrawing, and the methoxy group, being electron-donating, will alter the electron density across the bicyclic ring system. While specific optimized parameters for this compound are not available in the cited literature, the table below shows the calculated geometric parameters for the parent indole molecule, which serves as a foundational reference.
Table 1: Selected Optimized Geometrical Parameters for Indole (Reference) Note: This data is for the unsubstituted indole molecule and serves as a baseline for understanding the structure.
| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |
|---|---|---|---|---|---|
| Bond Length | N1-C2 | 1.376 | Bond Angle | C2-N1-C8 | 109.1 |
| Bond Length | C2-C3 | 1.373 | Bond Angle | N1-C2-C3 | 110.5 |
| Bond Length | C3-C3a | 1.439 | Bond Angle | C2-C3-C3a | 107.4 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. csic.es For instance, studies on various indole derivatives have shown that substitutions can tune this energy gap. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2
Chemical Potential (μ): Calculated as -(I + A) / 2
Electrophilicity Index (ω): Calculated as μ² / (2η)
The table below illustrates these descriptors for a related benzimidazole (B57391) compound, as specific data for this compound is not present in the provided search results.
Table 2: Calculated Reactivity Descriptors for Benomyl (Reference) Note: This data is for the benzimidazole fungicide Benomyl and is used for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.995 |
| ELUMO | -1.956 |
| HOMO-LUMO Gap (ΔE) | 5.039 |
| Ionization Potential (I) | 6.995 |
| Electron Affinity (A) | 1.956 |
| Chemical Hardness (η) | 2.519 |
| Electrophilicity Index (ω) | 2.08 |
Data derived from a study on Benomyl, a related heterocyclic compound. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a map of charge distribution, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. nih.gov
The MEP map is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.
Blue: Regions of most positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy group and the nitrogen of the indole ring, indicating these are prime sites for electrophilic interaction. researchgate.netresearchgate.net The chlorine atom would also contribute to the electronic landscape. The hydrogen atom on the indole nitrogen would be a region of positive potential (blue), making it a site for nucleophilic interaction. nih.gov
Vibrational Spectroscopy Predictions and Conformer Analysis
Quantum chemical calculations, particularly DFT, are highly effective in predicting the vibrational spectra (e.g., FT-IR and Raman) of molecules. rsc.orgsioc-journal.cn By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.netrsc.org This theoretical analysis provides a complete and detailed understanding of the molecule's vibrational modes. rsc.orgrsc.org Studies on the parent indole molecule have demonstrated excellent agreement between vibrational frequencies calculated using DFT methods and those observed experimentally. rsc.orgresearchgate.net
Furthermore, computational methods can be used to perform a conformational analysis, which involves identifying the different possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a molecule like this compound, this would involve analyzing the orientation of the methoxy group relative to the indole ring. By calculating the energy of each conformer, the most stable, and therefore most abundant, structure at equilibrium can be identified.
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling techniques are used to simulate the interaction of a molecule with its biological environment, which is crucial for drug discovery.
Molecular Docking for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is widely used in drug design to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for their affinity to a specific biological target. mdpi.comrsc.org
For indole derivatives, docking studies have been successfully performed to investigate their interactions with various enzymes, such as cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov A study on 5-chloro-indole derivatives investigated their binding within the EGFR active site. nih.gov The process typically involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand. nih.gov
Docking Simulation: Using software like AutoDock to place the ligand into the binding site of the protein in various conformations and orientations.
Analysis of Results: The results are ranked based on a scoring function that estimates the binding free energy (lower scores indicate better binding). The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net
In a study of related 5-chloro-indolyl derivatives targeting EGFR, the indole N-H group was found to form a crucial hydrogen bond with the amino acid Asp855, anchoring the ligand in the binding pocket. nih.gov Such insights are vital for understanding the structure-activity relationship and for designing more potent inhibitors.
Table 3: Example Molecular Docking Results for a 5-Chloro-Indole Derivative with EGFR Note: This data is from a study on a related 5-chloro-indolyl derivative and is presented for illustrative purposes.
| Compound | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound 5f | EGFRT790M | -9.43 | Asp855, Asp800, Leu844, Lys745 | H-bond, Ionic, π-H, π-cation |
| Compound 5g | EGFRT790M | -9.31 | Asp855, Asp800, Leu844, Lys745 | H-bond, Ionic, π-H, π-cation |
Data derived from a docking study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide insights into the movement of a molecule and its interactions with a biological target over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and the stability of its binding to a specific protein target.
Research Findings: Currently, there are no specific MD simulation studies published in the primary scientific literature that focus exclusively on this compound. However, related research on other substituted indoles highlights the general approach. For instance, studies on similar molecules involve placing the docked ligand-protein complex in a simulated physiological environment to observe its dynamic behavior. Key analyses would include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.gov Such simulations, if performed on this compound, would elucidate how the chloro and methoxy substituents influence its orientation and sustained interactions within a binding pocket.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound could be developed based on its structure and known active analogs or derived from the active site of a target protein.
Research Findings: No dedicated pharmacophore models for this compound have been detailed in the available literature. In principle, a ligand-based pharmacophore could be generated by aligning it with other known active indole derivatives to identify common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govnih.gov This model could then be used as a 3D query to screen large chemical databases for structurally diverse compounds with a similar pharmacophoric pattern, potentially identifying novel hits. dergipark.org.tr Structure-based pharmacophores can also be created from the crystal structure of a target protein, defining key interaction points within the binding site. nih.gov
In Silico Predictions for Biological Activity Profiling
Various computational tools are employed to predict the likely biological activities and properties of a molecule before its synthesis and experimental testing.
Prediction of Biological Activity Spectra (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities based on the structure of a molecule. The output is a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).
Research Findings: A specific PASS prediction for this compound is not available in the surveyed literature. A hypothetical PASS analysis would involve submitting the structure of the compound to the PASS server, which would then compare it to a vast database of biologically active substances. The resulting spectrum would suggest potential therapeutic applications, such as enzyme inhibition or receptor antagonism, which would require subsequent experimental validation.
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based approaches are fundamental to drug design. Ligand-based design relies on the knowledge of other molecules that bind to the target of interest, while structure-based design utilizes the 3D structure of the target protein. nih.gov
Research Findings: While there are no specific drug design studies centered on this compound, research on analogous compounds provides a blueprint for how such design principles would be applied.
Ligand-Based Design: If a set of active indole derivatives with a common target were known, a quantitative structure-activity relationship (QSAR) model could be built. This model would correlate the chemical properties of the molecules with their biological activities, allowing for the rational design of more potent analogs of this compound. nih.gov
Structure-Based Design: In the presence of a target protein's 3D structure, molecular docking would be a primary tool. For example, studies on 5-chloro-indole derivatives targeting the EGFR kinase domain have shown that the 5-chloro-indolyl moiety can be inserted deep into a hydrophobic pocket, with the chloro group potentially forming specific halogen bond interactions. nih.govmdpi.com Docking simulations of this compound into various targets would predict its binding orientation and affinity, providing a rationale for its potential mechanism of action. The results could guide modifications to the scaffold to enhance binding affinity and selectivity.
The following table summarizes hypothetical docking results for a related 5-chloro-indole derivative against a protein kinase, illustrating the type of data generated in such studies.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 5f (a related 5-chloro-indole derivative) | EGFRWT | -9.43 | Asp855, Asp800 |
| 5g (a related 5-chloro-indole derivative) | EGFRWT | -9.31 | Asp855, Asp800 |
Data adapted from a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and is for illustrative purposes only as specific data for this compound is not available. nih.gov
Structure Activity Relationship Sar Studies of Substituted Indoles with Chloro and Methoxy Groups
Positional Isomerism and its Influence on Biological Profiles
The specific arrangement of substituents on the indole (B1671886) ring, known as positional isomerism, is a critical determinant of a molecule's biological profile. Even subtle changes in the location of functional groups like chloro and methoxy (B1213986) can lead to significant variations in activity, selectivity, and pharmacokinetic properties.
A direct comparative analysis of the biological activities of 5-chloro-4-methoxy-1H-indole and its positional isomer, 4-chloro-5-methoxy-1H-indole, reveals the nuanced effects of substituent placement. While both compounds share the same molecular formula, the differential positioning of the chloro and methoxy groups on the benzene (B151609) portion of the indole ring can lead to distinct interactions with biological targets.
| Compound | Substitution Pattern | Potential Biological Relevance |
| This compound | Chloro at C5, Methoxy at C4 | Precursor for pharmacologically active compounds |
| 4-Chloro-5-methoxy-1H-indole | Chloro at C4, Methoxy at C5 | Isomeric precursor with potentially different biological activity profile |
The position of the methoxy group on the indole ring significantly influences the molecule's electronic properties, which in turn affects its biological activity. A methoxy group is an electron-donating group through resonance and can increase the electron density of the aromatic system. This can enhance interactions with electron-deficient regions of a biological target.
The position and nature of the halogen atom on the indole ring are also key modulators of biological efficacy. A chlorine atom, being an electronegative and lipophilic substituent, can influence a molecule's ability to cross cell membranes and can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.
Role of Substituents at N-1, C-2, and C-3 in Modulating Biological Activity
While the substituents on the benzene portion of the indole are important, modifications at the N-1, C-2, and C-3 positions of the pyrrole (B145914) ring play a pivotal role in modulating biological activity. These positions are often targeted for derivatization to explore the chemical space around the indole core and to optimize interactions with biological targets.
N-1 Position: Substitution at the N-1 position can influence the molecule's pharmacokinetic properties, such as absorption and metabolism. Bulky substituents at this position can also provide steric hindrance that may enhance selectivity for a particular receptor subtype.
C-2 Position: The C-2 position is often a site for introducing groups that can participate in key binding interactions. For example, attaching a side chain with a basic nitrogen atom at C-2 can lead to potent ligands for certain G-protein coupled receptors.
C-3 Position: The C-3 position is arguably the most common site for modification in the development of indole-based drugs. Many biologically active indoles, such as the tryptamines, have a side chain at this position that is crucial for their activity. The nature, length, and functionality of this side chain can be systematically varied to fine-tune potency and selectivity.
Design Principles for Modulating Biological Selectivity and Potency
The design of selective and potent indole-based compounds relies on a set of established principles derived from extensive SAR studies. These principles guide the strategic modification of the indole scaffold to optimize interactions with the desired biological target while minimizing off-target effects.
One key principle is the concept of "bioisosteric replacement," where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's biological profile. For instance, a chlorine atom might be replaced by a bromine atom or a trifluoromethyl group to modulate lipophilicity and electronic effects.
Another important design strategy is "scaffold hopping," where the indole core is replaced by a different heterocyclic system that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical entities with improved properties. Furthermore, "fragment-based drug discovery" can be employed, where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
In the context of substituted indoles, QSAR models can be developed by correlating various physicochemical descriptors of the molecules with their experimentally determined biological activity. These descriptors can include parameters related to:
Electronic properties: Hammett constants, partial atomic charges.
Steric properties: Molar refractivity, van der Waals volume.
Hydrophobic properties: LogP, partition coefficients.
By identifying the key molecular features that are positively or negatively correlated with activity, QSAR models can provide valuable insights into the mechanism of action and guide the rational design of more potent and selective indole derivatives.
| QSAR Descriptor Category | Examples of Descriptors | Relevance to Indole SAR |
| Electronic | Hammett constants, Dipole moment | Quantifies the effect of substituents on the electron distribution of the indole ring. |
| Steric | Molar refractivity, Taft steric parameters | Describes the size and shape of substituents, which is crucial for fitting into a binding pocket. |
| Hydrophobic | LogP, Partition coefficient | Measures the lipophilicity of the molecule, affecting its ability to cross membranes and bind to hydrophobic pockets. |
Pharmacological and Biological Research Applications of Indole Derivatives Featuring Chloro and Methoxy Groups
Anti-Cancer Research
Indole (B1671886) derivatives featuring chloro and methoxy (B1213986) substituents have demonstrated considerable promise as anti-cancer agents. researchgate.net Their efficacy often stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. researchgate.net
A key mechanism through which these indole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives are potent inducers of apoptosis. nih.govresearchgate.net
One of the critical pathways involved is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, compounds 5f and 5g have been shown to significantly increase the levels of caspase-3, a key executioner caspase. researchgate.net In studies using the Panc-1 pancreatic cancer cell line, these compounds led to a substantial overexpression of caspase-3 protein. nih.govresearchgate.net Furthermore, these derivatives were also found to elevate the levels of caspase-8, an initiator caspase, suggesting the involvement of the extrinsic apoptosis pathway. researchgate.net
The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Effective anti-cancer agents often shift this balance in favor of cell death. The aforementioned indole derivatives have been observed to increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade. researchgate.net Chalcone derivatives of indole have also been reported to induce apoptosis by down-regulating the Bcl-2 protein. researchgate.net
The anti-cancer activity of chloro- and methoxy-substituted indole derivatives is also attributed to their ability to target specific molecular pathways that are often dysregulated in cancer.
Tubulin: Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Several indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Arylthioindole (ATI) derivatives, for instance, are potent inhibitors of tubulin polymerization. nih.gov Specifically, 2-phenylindole (B188600) derivatives carrying a 3,4,5-trimethoxyphenyl moiety have been designed as tubulin assembly inhibitors. nih.gov The presence of a methoxy group at the 6-position of the indole or a chloro or fluoro group at the 7-position has been shown to be important for this activity. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. acs.org A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant form, EGFRT790M. nih.govresearchgate.net Compounds 5f and 5g from this series showed particularly strong inhibitory activity against EGFRT790M. researchgate.net Molecular docking studies suggest that the 5-chloro-indolyl moiety of these compounds binds within a hydrophobic pocket of the EGFR active site. nih.gov
Protein Kinases: Beyond EGFR, indole derivatives with chloro and methoxy groups have been investigated as inhibitors of other protein kinases. For example, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The ability to target multiple kinases simultaneously is a promising strategy to overcome drug resistance. nih.gov
The anti-proliferative effects of these indole derivatives have been evaluated against a panel of human cancer cell lines. A number of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, including 5c, 5d, 5f, 5g, 6e, and 6f , exhibited high anti-proliferative activity, with GI50 values in the nanomolar range against cell lines such as A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.govresearchgate.net A methoxy-substituted indole curcumin (B1669340) derivative also showed potent activity against Hep-2, A549, and HeLa cells. nih.gov
Table 1: In Vitro Anti-proliferative Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | Activity (GI50/IC50 in nM) | Reference Compound | Reference Activity (GI50/IC50 in nM) |
|---|---|---|---|---|
| 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |
| 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |
| 5c | Panel Average | ~29-47 | Erlotinib | 33 |
| 5d | Panel Average | ~29-47 | Erlotinib | 33 |
| 5f | Panel Average | ~29-47 | Erlotinib | 33 |
| 5g | Panel Average | ~29-47 | Erlotinib | 33 |
| 6e | Panel Average | ~29-47 | Erlotinib | 33 |
| 6f | Panel Average | ~29-47 | Erlotinib | 33 |
Data sourced from multiple studies. researchgate.net
Anti-Infective Research (Antibacterial, Antifungal, Antiviral)
In addition to their anti-cancer properties, indole derivatives with chloro and methoxy groups are being explored for their potential to combat infectious diseases. nih.gov
The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Indole derivatives have shown promise in this area, with halogen substitutions often enhancing their antibacterial activity. nih.gov For instance, certain indole-triazole derivatives with chloro substituents have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Fluorinated benzothiophene-indole hybrids have also been identified as having antibacterial properties against S. aureus and MRSA strains. mdpi.com In these hybrids, a 5-chloro indole substitution resulted in notable activity. mdpi.com Furthermore, indole derivatives have been shown to possess activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a challenging hospital-acquired pathogen. nih.govnih.gov Some of these derivatives not only kill the bacteria but also inhibit and eradicate biofilm formation, a key virulence factor. nih.govnih.gov
Table 2: Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Bacterial Strain | Observed Activity |
|---|---|---|
| Indole-triazole derivatives (with m-chlorophenyl group) | MRSA | Excellent activity, with MIC values as low as 6.25 µg/mL. |
| 5-chloro indole substituted benzothiophene-indole hybrid | S. aureus and MRSA | Active against both MSSA and MRSA strains. |
| Indole derivatives (e.g., 7-hydroxyindole) | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity. |
Data sourced from multiple studies. nih.govmdpi.comnih.govnih.gov
Indole derivatives have also demonstrated significant antifungal properties. A series of substituted indoles encircling a thiochroman (B1618051) moiety were evaluated for their in vitro activity against Candida albicans and Cryptococcus neoformans. nih.gov The compound 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothiochromeno[4,3-b]indole showed excellent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov
Other studies have found that indole-triazole derivatives are highly active against C. krusei, a species known for its intrinsic resistance to fluconazole. nih.gov The presence of a chloro substituent on the indole ring was found to be beneficial for this activity. nih.gov The proposed mechanism of action for these azole-containing indoles is the inhibition of ergosterol (B1671047) biosynthesis, which is essential for the integrity of the fungal cell membrane, through the inhibition of the cytochrome P-450 dependent enzyme lanosterol (B1674476) 14α-demethylase. nih.gov
Antiviral Mechanisms and Efficacy Against Specific Viral Targets (e.g., HCV, Dengue Virus)
Research into indole derivatives has revealed their potential to combat challenging viral infections like Hepatitis C (HCV) and Dengue virus (DENV). The mechanisms often involve targeting viral proteins essential for replication or host factors co-opted by the virus.
For HCV, which has a high mutation rate, there is an urgent need for new, cost-effective antiviral drugs with fewer side effects. nih.gov Research has focused on developing inhibitors for key viral proteins such as NS3 protease, NS5B polymerase, and the NS5A protein. nih.gov In one study, a series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives were synthesized and tested against HCV genotypes 1b and 2a. A derivative featuring a phenyl group at the C-2 position and a benzyl (B1604629) group at the N-1 position demonstrated significant anti-HCV properties, with EC50 values of 7.9 μM against genotype 1b and 2.6 μM against genotype 2a. nih.gov Further investigation into substitutions on the indole ring revealed that a 6-methoxy group was favorable for HIV-1 inhibitory potency, whereas 5-methoxy and 4,6-dimethoxy substitutions were less effective. nih.gov
In the context of Dengue virus, substituted indoline (B122111) derivatives have been identified as potent inhibitors of all four DENV serotypes. google.com A patent for substituted indoline derivatives highlights compounds where the R¹ substituent is chloro and the R² substituent is methoxy as efficient inhibitors of DENV proliferation. google.com The development of antivirals against DENV may target various stages of the viral life cycle, including viral entry, replication, and assembly. nih.govnih.gov Some 7-aza-indole derivatives have shown broad-spectrum antiviral activity, which may be partially attributed to the inhibition of Adaptor-Associated Kinase 1 (AAK1), a host factor involved in the lifecycle of DENV and HCV. frontiersin.org
Table 1: Antiviral Activity of Selected Indole Derivatives
| Derivative Class | Viral Target | Key Findings | Citations |
|---|---|---|---|
| Phenyl- and benzyl-substituted tetrahydroindoles | HCV gt 1b, gt 2a | Exhibited potent anti-HCV properties with EC50 values of 7.9 μM (gt 1b) and 2.6 μM (gt 2a). | nih.gov |
| Substituted indoline derivatives | Dengue virus (DENV) | Compounds with chloro and methoxy substitutions efficiently inhibit proliferation of all four DENV serotypes. | google.com |
| 7-Aza-indole derivatives | DENV, HCV, EBOV | Broad-spectrum antiviral activity, potentially through inhibition of the host kinase AAK1. | frontiersin.org |
Anti-Inflammatory and Immunomodulatory Research
Indole derivatives bearing chloro and methoxy groups have been extensively studied for their anti-inflammatory effects, which are often mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade. nrfhh.com
Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity)
Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The substitution pattern on the indole ring is a critical determinant of both the potency and selectivity of COX inhibition. In studies of indomethacin (B1671933) analogs, it was found that replacing the ester linkage with an amide group could regain COX-2 selectivity that was lost with other modifications. nih.gov Notably, the replacement of a 4-methylmercapto group with a 4-methoxy substituent also restored COX-2 selectivity. nih.gov The selectivity of these analogs appears to arise from unique interactions at the mouth and apex of the COX-2 active site. nih.gov Further research demonstrated that substituting the 2'-methyl group of indomethacin with a trifluoromethyl group resulted in a potent and unexpectedly selective COX-2 inhibitor. nih.gov The 5-methoxy group of indomethacin is located near the amino acid Val-523 in the enzyme's active site, and modifications to this region can significantly impact inhibitor potency. nih.gov
Table 2: COX-2 Inhibition by Substituted Indole Analogs
| Compound Type | Key Modification | Effect on COX-2 | Citations |
|---|---|---|---|
| Indomethacin analog | Replacement of 4-methylmercapto with 4-methoxy group | Regenerated COX-2 selectivity | nih.gov |
| Indomethacin amides | Exchange of ester linkage with an amide group | Regained COX-2 selectivity; act as slow, tight-binding inhibitors | nih.gov |
| CF₃-Indomethacin | Replacement of 2'-methyl with trifluoromethyl group | Produced potent and highly selective COX-2 inhibition | nih.gov |
Lipoxygenase (ALOX15) Inhibition and Allosteric Modulation
Arachidonate 15-lipoxygenase (ALOX15) is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids and is implicated in inflammatory diseases. rug.nl Indole-based compounds have emerged as effective inhibitors of this enzyme. rug.nlnih.gov
A systematic study led to the development of N-substituted 5-(1H-indol-2-yl)anilines as potent and selective allosteric inhibitors of human ALOX15. nih.gov The introduction of a 2-methoxyaniline moiety was found to be crucial for the substrate-selective inhibition of linoleic acid oxygenation at submicromolar concentrations, without affecting the oxygenation of arachidonic acid. nih.gov Molecular dynamics simulations suggest that these inhibitors bind to the active site of one monomer in the ALOX15 dimer, inducing a conformational change in the other monomer. This change makes the formation of a productive enzyme-substrate complex energetically unfavorable, demonstrating a sophisticated allosteric mechanism of action. nih.gov
Modulation of Pro-inflammatory Mediators (e.g., TNF-α)
Tumor necrosis factor-alpha (TNF-α) is a primary cytokine that drives inflammatory responses. Its dysregulation is linked to numerous auto-inflammatory diseases, making it a key therapeutic target. nrfhh.comfrontiersin.org While antibody-based drugs that target TNF-α are effective, there is considerable interest in developing orally available and less expensive small-molecule inhibitors. frontiersin.org
Indole derivatives have been investigated as potential small-molecule TNF-α inhibitors. Through similarity-based virtual screening and rational design, a series of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) derivatives were developed. One compound from this series, designated 4e, emerged as a potent TNF-α inhibitor with an IC50 value of 3.0 ± 0.8 μM in a cell-based assay. frontiersin.org This research demonstrates that the indole scaffold can be optimized to create potent inhibitors that directly target the protein-protein interaction between TNF-α and its receptor. frontiersin.org
Neuropharmacological Research
The indole nucleus is a privileged scaffold in neuropharmacology, as it is a core component of many neurotransmitters and neuroactive compounds. Substitutions with chloro and methoxy groups can fine-tune the interaction of these molecules with central nervous system (CNS) targets.
Ligand Interactions with Central Nervous System Receptors (e.g., CB1, 5-HT6, Melatoninergic Receptors)
Indole derivatives have been explored as ligands for various CNS receptors, including serotonin (B10506) (5-HT) receptors. The 5-HT6 receptor, in particular, has been a target for cognitive enhancers and treatments for neuropsychiatric disorders. Research has identified that 1-benzenesulfonyl-1H-indoles can act as 5-HT6 receptor agonists. nih.gov
Additionally, 1H-imidazol-5-yl-1H-indoles, which have been investigated for antimicrobial properties, have also been reported as 5-HT7 serotonin receptor agonists. nih.gov The presence of a 5-chloroindole (B142107) fragment, in particular, was identified as being associated with biological activity in some series of these compounds. nih.gov While direct research on 5-Chloro-4-methoxy-1h-indole for these specific receptors is not detailed, the established activity of related chloro-substituted indoles suggests a potential avenue for exploration. The indole structure itself, derived from tryptophan, can also be metabolized into neuroprotective compounds like 3-indolepropionic acid (IPA) by gut microbiota, highlighting the intrinsic neuropharmacological relevance of the indole core. wikipedia.org
Table 3: CNS Receptor Interactions of Indole Derivatives
| Derivative Class | Receptor Target | Reported Activity | Citations |
|---|---|---|---|
| 1-Benzenesulfonyl-1H-indoles | 5-HT6 Receptor | Agonist activity | nih.gov |
| 1H-Imidazol-5-yl-1H-indoles | 5-HT7 Receptor | Agonist activity | nih.gov |
| 5-Chloroindole-containing derivatives | General | 5-Chloro substitution associated with biological activity in some series. | nih.gov |
Exploration in Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease, Multiple Sclerosis)
Indole derivatives featuring chloro and methoxy groups have been investigated for their potential therapeutic effects in various neurodegenerative disease models.
Parkinson's Disease (PD): Research has shown that neuroinflammation and oxidative stress are key contributors to the pathogenesis of Parkinson's disease. nih.gov In PD, activated microglia release inflammatory factors that increase oxidative stress and lead to neurodegeneration. nih.gov An indole derivative, NC009-1, has demonstrated potential in combating these effects in both cell and mouse models of PD. nih.govresearchgate.net In vitro studies using human microglial cells showed that NC009-1 reduced the production of inflammatory mediators and suppressed inflammasome activation. nih.govresearchgate.net In vivo studies in a mouse model of PD found that NC009-1 improved motor deficits, increased dopamine (B1211576) levels, and reduced oxidative stress and glial cell reactivity in the brain. nih.govmdpi.com These protective effects were linked to the downregulation of inflammatory pathways and upregulation of antioxidant responses, marking NC009-1 as a potential drug candidate for PD treatment. nih.gov Additionally, certain indole derivatives have been identified as highly potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme whose inhibition is a validated strategy in PD treatment. mdpi.com For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a potent MAO-B inhibitor, paving the way for new therapeutic agents for neurodegenerative disorders. mdpi.com
Alzheimer's Disease (AD): Alzheimer's disease is a complex neurodegenerative disorder with multiple pathological factors. acs.org A multitarget-directed ligand (MTDL) strategy is being employed to develop compounds that can address several of these factors simultaneously. nih.govnih.gov Novel series of indole-based compounds have been designed and synthesized as potential anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov These compounds often incorporate a chloro group and a methoxy or similar group to enhance their interaction with target enzymes. acs.orgnih.gov
Some derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic hypothesis of AD. researchgate.netnih.gov For example, certain novel 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives exhibited superior dual inhibitory activity against AChE and BChE compared to the standard drug donepezil. researchgate.netnih.gov Furthermore, some indole derivatives have demonstrated the ability to inhibit the self-induced aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD. nih.gov The design of these molecules often includes an indole ring to interact with key amino acid residues in the active sites of target enzymes like AChE. acs.orgnih.gov
Other Significant Biological Activities and Enzyme Inhibition Studies
Beyond neurodegenerative diseases, indole derivatives with chloro and methoxy substitutions are crucial in various enzyme inhibition studies, indicating their broad therapeutic potential.
Protein Kinase Inhibition
Protein kinases are essential regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.govmdpi.com The indole scaffold is a privileged structure in the design of kinase inhibitors. nih.gov Specifically, derivatives containing both chloro and methoxy groups have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov
A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were designed and synthesized as EGFR inhibitors. nih.gov Certain compounds in this series demonstrated significant inhibitory activity against both wild-type EGFR and a mutant form (EGFRT790M). nih.gov Molecular docking studies revealed that the 5-chloro-indolyl moiety fits deeply into the hydrophobic pocket of the enzyme's active site. nih.gov
| Compound | Structure/Modification | Target Kinase | Key Finding | Reference |
|---|---|---|---|---|
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Indole core with chloro and methoxyvinyl groups | EGFRWT, EGFRT790M | Potent inhibitory activity against wild-type and mutant EGFR. | nih.gov |
| Azaindole Derivatives | Isosteres of indole | Various kinases (c-Met, CHK1, JAK) | Serve as excellent bioisosteres for designing potent and selective kinase inhibitors. | nih.gov |
| Oxindole-based derivative 5l | Indole-2-one derivative | FLT3, CDK2 | Potent dual inhibitor of FLT3 and CDK2, effective in leukemia models. | mdpi.com |
Hepsin and Urease Inhibition
Hepsin Inhibition: Hepsin is a protease that is highly expressed in prostate cancer and is considered an attractive therapeutic target. nih.gov Among the classes of small molecule hepsin inhibitors are indolecarboxamidines. nih.gov Research into the chemical structures of various hepsin inhibitors has helped in understanding the structure-activity relationship for designing more effective drugs. nih.govresearchgate.net
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by certain bacteria. researchgate.netnih.gov The inhibition of urease is a strategy to treat these infections. researchgate.netacs.org A series of novel oxindole (B195798) derivatives, starting from 5-chlorooxindole, were synthesized and evaluated for their urease inhibitory activity. nih.gov Several of these compounds showed potent activity, in some cases greater than the standard drug thiourea. nih.gov Molecular docking studies have been used to understand how these compounds interact with the active site of the urease enzyme. nih.gov
| Compound Class | Target Enzyme | Starting Material/Core Structure | Key Finding | Reference |
|---|---|---|---|---|
| Indolecarboxamidines | Hepsin | Indole | Identified as a key scaffold for developing hepsin inhibitors for prostate cancer. | nih.gov |
| Oxindole Derivatives | Urease | 5-Chlorooxindole | Resulted in potent urease inhibitors, with some compounds exceeding the activity of the standard drug. | nih.gov |
Acetylcholinesterase and Histone Deacetylase (HDAC) Modulation
Acetylcholinesterase (AChE) Modulation: As mentioned in the context of Alzheimer's disease, indole derivatives are significant as AChE inhibitors. researchgate.netnih.gov The indole nucleus is often chosen to enhance interactions with the enzyme's active site. acs.orgnih.gov The design of these inhibitors frequently involves chloro and methoxy substitutions to optimize their binding and selectivity. nih.gov
Histone Deacetylase (HDAC) Modulation: HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases and have anti-inflammatory and anti-tumor properties. nih.govnih.gov Research has shown that HDAC inhibitors can modulate the function of dendritic cells, key regulators of immune responses, by inducing the expression of indoleamine 2,3-dioxygenase (IDO). nih.gov This mechanism suggests that HDAC inhibitors could be a novel class of agents for treating immune-mediated diseases. nih.gov
Alpha-Amylase and Monoamine Oxidase Inhibitory Activity
Alpha-Amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov Thiazolidinone-based indole derivatives have been synthesized and tested for their inhibitory potential against α-amylase. nih.gov In these studies, it was noted that the presence of a methoxy substituent could sometimes reduce the biological activity due to steric hindrance, while analogs containing a chloro group emerged as potent inhibitors. nih.gov
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's. mdpi.com Indole derivatives have been reported as highly potent and specific MAO-B inhibitors. mdpi.com For example, a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative showed a very high inhibitory potency for MAO-B. mdpi.com Other studies have focused on creating dual-target inhibitors that act on both cholinesterases and MAO for the treatment of Alzheimer's disease. acs.orgnih.gov
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). nih.gov Its inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as for neurodegenerative conditions. nih.govnih.gov A series of pyridazinone derivatives featuring an indole residue have been identified as PDE4 inhibitors. nih.gov Notably, a compound with a 5-methoxyindole (B15748) moiety demonstrated high inhibitory activity and selectivity for the PDE4B isoform. nih.gov This suggests that the planar nature of the pyridazinone-4-indole structure enhances interaction with the enzyme's active site. nih.gov
5 Chloro 4 Methoxy 1h Indole and Its Derivatives As Chemical Building Blocks and Synthetic Intermediates
Utility in Complex Organic Synthesis and Material Science
5-Chloro-4-methoxy-1H-indole serves as a crucial starting material for the synthesis of more complex molecules with potential applications in both medicinal chemistry and material science. The presence of the chloro and methoxy (B1213986) groups enhances the reactivity and allows for regioselective modifications of the indole (B1671886) core. chim.it
One of the primary methods for synthesizing substituted indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazones with an acid catalyst. nih.gov However, the synthesis of methoxy-activated indoles can also be achieved through various other synthetic routes, often starting from commercially available di- and trimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives. chim.it For instance, 4-benzyloxyindole (B23222) can be synthesized from 6-benzyloxy-2-nitrotoluene through a condensation reaction followed by reduction. orgsyn.org Similarly, 5-methoxy-1H-indole-2-acetic acid methyl ester can be prepared from 3-methyl-4-nitroanisole (B181090) in a multi-step synthesis. orgsyn.org
The reactivity of the this compound scaffold allows for the introduction of various functional groups at different positions of the indole ring. For example, the synthesis of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid demonstrates the feasibility of modifying the C2 and C3 positions. mdpi.com Furthermore, derivatives such as 7-bromo-5-chloro-4-methoxy-1H-indole highlight the potential for further halogenation, providing additional handles for cross-coupling reactions and the construction of more elaborate molecular architectures. bldpharm.com
In the realm of material science, indole derivatives are being explored for their potential as organic semiconductors. The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin (B372448) is an example of creating a building block for such applications. chim.it The electronic properties of the indole ring system, modulated by substituents like chloro and methoxy groups, are key to their function in these materials.
Scaffold for Novel Pharmacophore Development in Drug Discovery
The this compound core is a valuable scaffold for the development of novel pharmacophores in drug discovery. ontosight.ai The indole ring itself is a privileged structure, and the specific substitution pattern of 5-chloro and 4-methoxy can impart desirable properties for targeting various biological pathways. nih.govmdpi.com
Indole derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai The specific activity is highly dependent on the molecular structure and its interaction with biological targets. ontosight.ai For example, indole-based compounds have been investigated as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov
The 5-chloroindole (B142107) moiety has been identified as a key fragment associated with antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In the development of anti-MRSA agents, a series of 3-substituted-1H-imidazol-5-yl-1H-indoles were synthesized, where the 5-chloroindole fragment was retained and found to be crucial for activity. nih.gov
Furthermore, indole scaffolds are being explored for the development of agents against other infectious diseases, such as tuberculosis and hepatitis C virus (HCV). nih.govnih.gov For instance, 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have shown promising anti-HCV activity. nih.gov The development of new antitubercular agents is also a significant area of research, with indole derivatives being investigated as potential inhibitors of key mycobacterial enzymes. nih.gov
The table below summarizes some of the biological targets and therapeutic areas where this compound and its derivatives have shown potential.
| Biological Target/Therapeutic Area | Example Compound Class | Key Findings |
| EGFR Inhibition (Anticancer) | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Potent inhibition of both wild-type and mutant EGFR. researchgate.netnih.gov |
| Antimicrobial (Anti-MRSA) | 3-(1-benzyl-1H-imidazol-5-yl)-5-chloro-1H-indole | The 5-chloroindole fragment is associated with significant activity. nih.gov |
| Anti-HCV | 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives | Good antiviral properties against HCV genotypes 1b and 2a. nih.gov |
| Antitubercular | Indole-based DprE1 inhibitors | Currently in clinical trials for the treatment of Mycobacterium tuberculosis. nih.gov |
Strategies for Medicinal Chemistry Optimization and Analog Design
The optimization of lead compounds derived from the this compound scaffold is a critical aspect of medicinal chemistry. This process involves the systematic modification of the lead structure to improve its potency, selectivity, and pharmacokinetic properties. acs.org
A common strategy involves exploring the structure-activity relationship (SAR) by synthesizing a library of analogs with variations at different positions of the indole ring. For instance, in the development of anti-Trypanosoma cruzi agents, different substituents at the 5'-position of the indole core were explored. acs.org It was found that small, electron-donating groups like methyl and methoxy were favored for potency, while electron-withdrawing groups such as halogens resulted in inactive compounds. acs.org
Another key strategy is the use of computational docking studies to understand the binding interactions of the compounds with their biological targets. researchgate.netnih.gov This information can guide the design of new analogs with improved binding affinity and selectivity. For example, docking studies of 5-chloro-indole derivatives within the EGFR active site revealed key interactions, such as H-bonding with Asp855 and ionic bonds with Asp800, which are crucial for their inhibitory activity. nih.gov
The introduction of different functional groups can also be used to modulate the physicochemical properties of the compounds, such as solubility and metabolic stability. In the optimization of indole-2-carboxamides, modifications to the sulfonamide and morpholine (B109124) groups were made to improve their drug metabolism and pharmacokinetic (DMPK) properties. acs.org
Furthermore, the synthesis of constrained analogs, such as the cyclized pyrido[3,4-b]indol-1-ones from 3-(2-methoxyvinyl)-1H-indole-2-carboxamides, can lead to compounds with improved antiproliferative activity. nih.gov This strategy of rigidification can lock the molecule into a more bioactive conformation.
The following table outlines some of the medicinal chemistry strategies employed for the optimization of this compound derivatives.
| Optimization Strategy | Approach | Example | Outcome |
| Structure-Activity Relationship (SAR) | Synthesis of analogs with varied substituents. | Varying substituents at the 5'-position of the indole core for anti-Trypanosoma cruzi agents. acs.org | Identification of favorable (electron-donating) and unfavorable (electron-withdrawing) groups for potency. acs.org |
| Computational Docking | In silico modeling of ligand-protein interactions. | Docking of 5-chloro-indole derivatives into the EGFR active site. researchgate.netnih.gov | Understanding key binding interactions to guide the design of more potent inhibitors. nih.gov |
| Physicochemical Property Modulation | Modification of functional groups to improve DMPK properties. | Altering sulfonamide and morpholine moieties in indole-2-carboxamides. acs.org | Improved metabolic stability and solubility. acs.org |
| Conformational Constraint | Synthesis of cyclized or rigid analogs. | Cyclization of indole-2-carboxamides to form pyrido[3,4-b]indol-1-ones. nih.gov | Enhanced antiproliferative activity. nih.gov |
Emerging Trends and Future Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies for Indole (B1671886) Derivatives
The synthesis of indole derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. openmedicinalchemistryjournal.comresearchgate.net The goal is to develop methods that are not only efficient in terms of yield and scope but also environmentally benign, minimizing waste and the use of hazardous materials. openmedicinalchemistryjournal.comresearchgate.net
A key trend is the development of multicomponent reactions (MCRs). rsc.org These reactions allow for the assembly of complex indole structures from simple, readily available starting materials in a single step, which is both time- and resource-efficient. rsc.orgresearchgate.net For instance, an innovative two-step reaction has been developed to create the indole core from anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.orgresearchgate.net Other sustainable approaches include the use of water as a green solvent, ionic liquids, microwave irradiation, and solid acid catalysts, which can often be reused, making the processes more economical and eco-friendly. openmedicinalchemistryjournal.comresearchgate.net Researchers are also exploring catalyst-free conditions, using promoters like polyethylene (B3416737) glycol, to further enhance the green credentials of these synthetic routes. openmedicinalchemistryjournal.com These advancements are crucial for the large-scale, cost-effective production of medicinally important indole compounds. researchgate.netrsc.org
Table 1: Comparison of Sustainable Synthetic Approaches for Indole Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. | rsc.orgresearchgate.net |
| Green Solvents (e.g., Water) | Replacement of toxic organic solvents with water. | Non-toxic, inexpensive, environmentally safe. | openmedicinalchemistryjournal.com |
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, higher yields, improved purity. | openmedicinalchemistryjournal.comresearchgate.net |
| Reusable Catalysts | Use of solid acid catalysts or nanoparticles. | Catalyst can be recovered and reused, reducing cost and waste. | openmedicinalchemistryjournal.com |
| Catalyst-Free Conditions | Reactions promoted by benign substances like PEG. | Avoids catalyst toxicity and cost, simplifies purification. | openmedicinalchemistryjournal.com |
Advanced Structural Biology Studies of Ligand-Target Complexes (e.g., X-ray Co-crystallography, Cryo-EM)
Understanding the precise interaction between a drug molecule and its biological target is fundamental to rational drug design. Advanced structural biology techniques, such as X-ray co-crystallography and cryo-electron microscopy (Cryo-EM), are providing unprecedented, high-resolution insights into these interactions for indole-based ligands. nih.gov These methods allow for the direct visualization of the atomic-level details of how a ligand binds to a protein, revealing crucial information about the binding mode, orientation, and specific molecular interactions like hydrogen bonds. nih.govnih.gov
X-ray crystallography has been instrumental in structure-based drug design, and recent developments in serial femtosecond crystallography (SFX) at X-ray free-electron lasers (XFELs) are enabling the determination of damage-free structures at room temperature. nih.gov This is particularly important as it avoids potential distortions in ligand binding that can be caused by cryocooling of crystals. nih.gov This high-throughput approach allows for the rapid screening and structural characterization of numerous protein-ligand complexes, accelerating the drug discovery pipeline. nih.govnih.gov The detailed structural data obtained from these techniques are essential for optimizing the affinity and selectivity of indole derivatives for their targets, leading to the design of more potent and safer drugs. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Indole-Based Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and development, and its application to indole-based drug discovery is a rapidly emerging trend. ijirt.orgnih.gov Drug discovery involves navigating a vast chemical space, with an astronomical number of potential drug-like molecules. nih.gov AI and ML algorithms can process enormous datasets to identify promising candidates, predict their biological activities, and optimize their properties, significantly reducing the time and cost of development. ijirt.orgnih.gov
Deep learning models, such as graph neural networks, are being used to predict crucial properties of molecules, including their absorption, distribution, metabolism, elimination (ADME), and potential toxicity. nih.govastrazeneca.com These computational tools can screen virtual libraries of indole derivatives to identify 'hit' and 'lead' compounds and even assist in de novo drug design, where new molecular structures are generated by the computer. ijirt.orgnih.gov By combining AI with traditional high-throughput screening, researchers can more effectively explore diverse and promising molecules. astrazeneca.com This data-driven approach accelerates the design-make-test-analyze cycle, making the search for the next generation of indole-based therapeutics more efficient and successful. astrazeneca.comnih.gov
Table 2: Applications of AI/ML in Indole Drug Discovery
| Application Area | AI/ML Technique | Purpose | Reference |
|---|---|---|---|
| Target Identification & Validation | Natural Language Processing, Network Analysis | Identify novel protein targets for indole ligands from literature and biological data. | nih.gov |
| Virtual Screening | Deep Learning, Graph Neural Networks | Screen large virtual libraries of indole compounds to predict binding affinity and identify hits. | ijirt.orgastrazeneca.com |
| Property Prediction | Machine Learning Models (e.g., RF, DNN) | Predict physicochemical properties, ADME, and toxicity profiles of new indole derivatives. | nih.gov |
| De Novo Drug Design | Generative Models (e.g., GANs, VAEs) | Design novel indole scaffolds with desired pharmacological properties. | ijirt.org |
| Chemical Synthesis Planning | AI-powered retrosynthesis tools | Propose efficient and sustainable synthetic routes for target indole molecules. | ijirt.org |
Exploration of Polypharmacology and Multi-Target Ligands Based on the Indole Scaffold
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer, where hitting a single target is often insufficient. researchgate.net The indole scaffold, with its inherent structural versatility and ability to interact with a wide range of biological targets, is an ideal framework for developing such multi-target ligands. nih.govresearchgate.net
Researchers are actively exploring the development of indole derivatives that can, for example, inhibit multiple protein kinases involved in cancer progression or act on different receptors in the central nervous system. nih.govnih.gov The indole ring can be readily modified at various positions to introduce different functional groups, allowing for the fine-tuning of its activity against a desired set of targets. nih.gov This strategy of "designed polypharmacology" aims to create more effective therapies with potentially improved efficacy and a lower likelihood of developing drug resistance. researchgate.netresearchgate.net The continued investigation into the multi-target potential of indole derivatives holds significant promise for addressing major healthcare challenges. researchgate.net
Q & A
Q. Table 1: Analytical Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| This compound | 7.45 (s, 1H, H-3) | 112.5 (C-3) | 68–70 | |
| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | 8.02 (d, 1H, H-7) | 140.2 (C-SO₂) | 176–178 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
